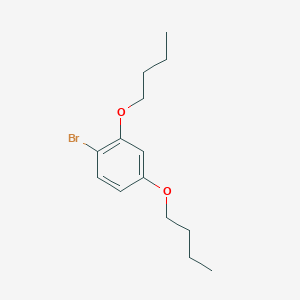
1-Bromo-2,4-dibutoxybenzene
描述
1-Bromo-2,4-dibutoxybenzene is an organic compound with the molecular formula C14H21BrO2 It is a derivative of benzene, where two hydrogen atoms are replaced by butoxy groups and one by a bromine atom
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dibutoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general procedure involves the bromination of 2,4-dibutoxybenzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques like distillation or recrystallization.
化学反应分析
Types of Reactions: 1-Bromo-2,4-dibutoxybenzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution: The butoxy groups can activate the benzene ring towards further electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Products include 2,4-dibutoxyphenol or 2,4-dibutoxyaniline.
Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.
科学研究应用
1-Bromo-2,4-dibutoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel polymers and materials with specific electronic or optical properties.
Pharmaceutical Research: It may be used in the synthesis of potential drug candidates or bioactive molecules.
作用机制
The mechanism by which 1-Bromo-2,4-dibutoxybenzene exerts its effects is primarily through its reactivity in substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The butoxy groups can also influence the reactivity of the compound by donating electron density to the ring, making it more susceptible to electrophilic attack.
相似化合物的比较
1-Bromo-2,4-dimethoxybenzene: Similar in structure but with methoxy groups instead of butoxy groups.
1-Bromo-2,4-dimethylbenzene: Similar but with methyl groups instead of butoxy groups.
Uniqueness: 1-Bromo-2,4-dibutoxybenzene is unique due to the presence of butoxy groups, which can significantly alter its physical and chemical properties compared to its methoxy or methyl counterparts. The longer alkyl chains in the butoxy groups can influence solubility, boiling point, and reactivity, making it suitable for specific applications in material science and organic synthesis.
属性
IUPAC Name |
1-bromo-2,4-dibutoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO2/c1-3-5-9-16-12-7-8-13(15)14(11-12)17-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGLFRZSNNPHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Br)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
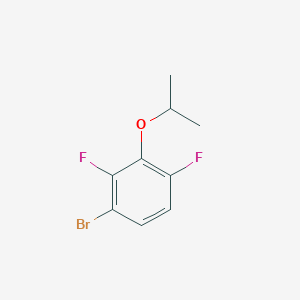
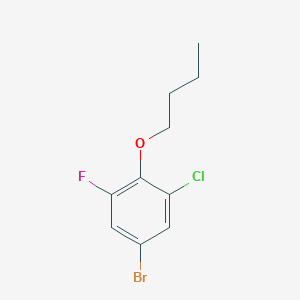
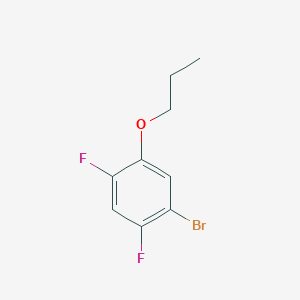
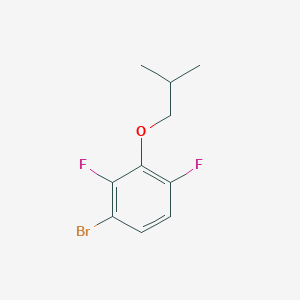
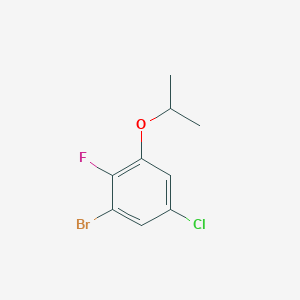
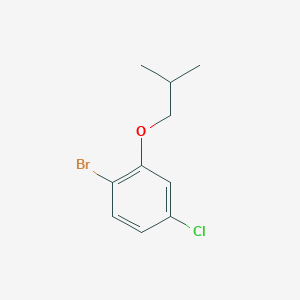
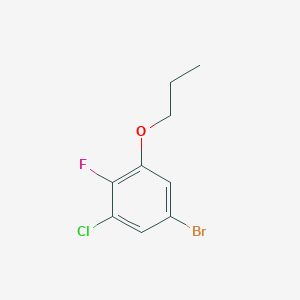
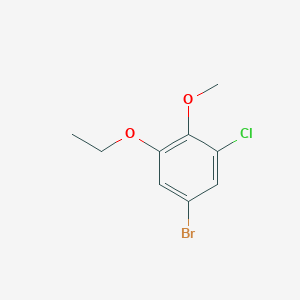
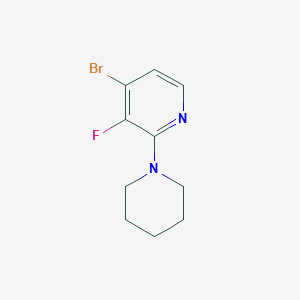
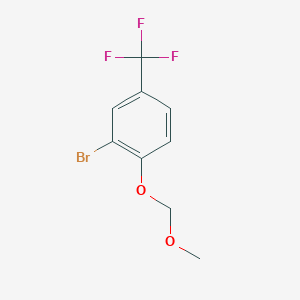
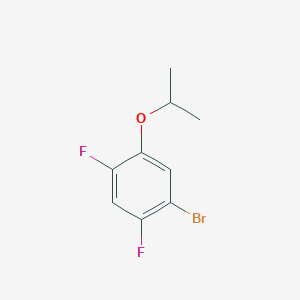
![4-[(4-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B8027152.png)
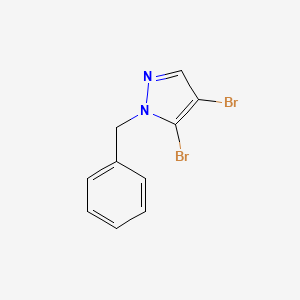
![1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one](/img/structure/B8027165.png)
